molecular formula C20H20ClN3O2 B7496722 [4-[(3-Chloro-4-methylquinolin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone

[4-[(3-Chloro-4-methylquinolin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone

Cat. No. B7496722
M. Wt: 369.8 g/mol
InChI Key: SHXZIXAPRNAYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(3-Chloro-4-methylquinolin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of [4-[(3-Chloro-4-methylquinolin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone is not fully understood. However, one study suggested that this compound may induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
[4-[(3-Chloro-4-methylquinolin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone has been shown to have antitumor activity against human gastric cancer cells in vitro. This compound has also been investigated for its potential use as a photosensitizer for photodynamic therapy of cancer. However, the biochemical and physiological effects of this compound are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using [4-[(3-Chloro-4-methylquinolin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone in lab experiments is its potential antitumor activity against human gastric cancer cells. This compound may also be useful as a photosensitizer for photodynamic therapy of cancer. However, the limitations of this compound include the fact that its mechanism of action is not well understood and its biochemical and physiological effects are not well characterized.

Future Directions

There are several future directions for research on [4-[(3-Chloro-4-methylquinolin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone. One direction is to further investigate the mechanism of action of this compound, particularly its ability to induce apoptosis in cancer cells. Another direction is to study the biochemical and physiological effects of this compound in more detail. Additionally, future research could explore the use of this compound in combination with other drugs or therapies for the treatment of cancer. Finally, there is potential for this compound to be used in other areas of scientific research, such as drug discovery and development.

Synthesis Methods

The synthesis method for [4-[(3-Chloro-4-methylquinolin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone involves the reaction of 3-chloro-4-methylquinoline-2-carbaldehyde with furan-2-carboxylic acid in the presence of piperazine and acetic anhydride. The resulting compound has been characterized by various spectroscopic techniques, including NMR and mass spectrometry.

Scientific Research Applications

[4-[(3-Chloro-4-methylquinolin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone has been studied for its potential applications in scientific research. One study found that this compound has antitumor activity against human gastric cancer cells in vitro. Another study investigated the potential use of this compound as a photosensitizer for photodynamic therapy of cancer.

properties

IUPAC Name

[4-[(3-chloro-4-methylquinolin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-14-15-5-2-3-6-16(15)22-17(19(14)21)13-23-8-10-24(11-9-23)20(25)18-7-4-12-26-18/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXZIXAPRNAYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)CN3CCN(CC3)C(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.